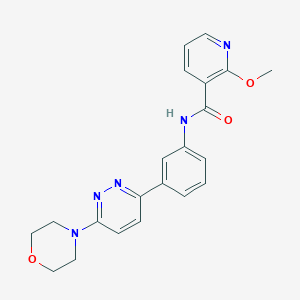
2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Descripción general
Descripción
2-(2,6-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (DMDI) is a heterocyclic organic compound which has been studied for its potential applications in a variety of scientific fields. It is an important intermediate in the synthesis of various compounds and has been found to have a wide range of biological and physiological effects.
Aplicaciones Científicas De Investigación
2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of various compounds, such as indoles, pyrazoles, and pyrrolidines. It has also been used in the synthesis of various pharmaceuticals, such as antiepileptic drugs, antifungal agents, and antibiotics. Additionally, 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied for its potential applications in the field of biochemistry, as it has been found to be an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target leukemia and lymphoma cells .
Mode of Action
The compound demonstrates significant inhibition of cell proliferation and induction of apoptosis in leukemia and lymphoma cells . It appears to act through the mitochondrial apoptosis pathway . The compound also downregulates XIAP (x-linked inhibitor of apoptosis protein), suggesting the activation of additional apoptosis-promoting mechanisms .
Biochemical Pathways
The compound affects the mitochondrial apoptosis pathway . This pathway is crucial for the regulation of programmed cell death, a process that is often dysregulated in cancer cells. By inducing apoptosis, the compound can effectively eliminate cancer cells .
Pharmacokinetics
Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been analyzed .
Result of Action
The compound has been shown to inhibit cell proliferation and induce apoptosis in leukemia and lymphoma cells . This results in the reduction of cancer cell populations, potentially leading to a decrease in tumor size and progression .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound has a wide range of potential applications, making it a useful reagent for a variety of experiments. The main limitation of using 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments is the lack of understanding of its mechanism of action. Additionally, the compound can be toxic if not handled properly, and it can produce by-products which can interfere with the desired product.
Direcciones Futuras
The potential future directions for the use of 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in scientific research include further investigation into its mechanism of action, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done to explore the compound’s potential as an inhibitor of other enzymes, such as proteases and kinases. Additionally, further research could be done to explore the compound’s potential as an anti-inflammatory and anticonvulsant agent, as well as its potential applications in the synthesis of pharmaceuticals. Finally, further research could be done to explore the compound’s potential as a therapeutic agent for a variety of diseases and conditions.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMBPHSYAMSDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)




![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)
![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine](/img/structure/B2912345.png)

![ethyl 3-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2912348.png)
![3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2912349.png)
